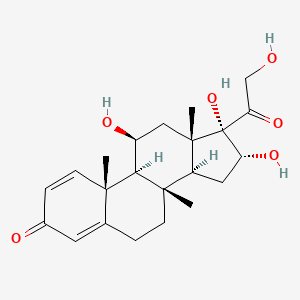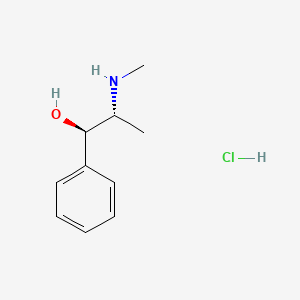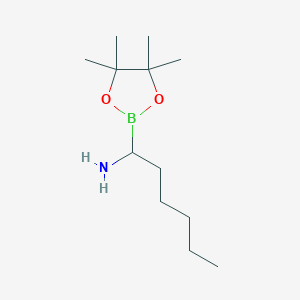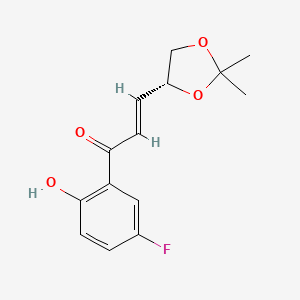
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a specialized chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a urea group, an ethylcyclohexyl group, a fluoroethyl group, and a nitroso group, making it a complex molecule with diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Ethylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with ethyl groups under controlled conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluoroethyl moiety.
Nitrosation: The final step involves the nitrosation of the urea derivative, where a nitroso group is introduced using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Urea, 3-(4-methylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-chloroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-amino-
Uniqueness
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- stands out due to the presence of both the fluoroethyl and nitroso groups, which confer unique reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
51795-05-2 |
|---|---|
Molecular Formula |
C11H20FN3O2 |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChI Key |
GNUJKJSZLXIUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)

![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
